

Application Notes & Protocols: Investigating the Agrochemical Potential of 2-Butylamino-5-nitropyridine

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Compound of Interest

Compound Name: 2-Butylamino-5-nitropyridine

Cat. No.: B1606518

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Introduction and Rationale

The pyridine ring is a foundational scaffold in the development of novel agrochemicals, valued for its versatile reactivity and presence in numerous commercial products.[1][2] Specifically, the incorporation of a nitro group creates an electron-deficient ring system, enhancing its susceptibility to nucleophilic substitution and often imparting significant biological activity.[3][4] Nitropyridine derivatives are explored as precursors for advanced pesticides and herbicides, contributing to the ongoing need for new solutions to combat pest resistance and improve crop protection.[5][6]

This document provides a comprehensive guide for the investigation of **2-Butylamino-5-nitropyridine**, a representative aminonitropyridine derivative, as a potential agrochemical candidate. While not a widely commercialized active ingredient itself, its structure embodies the key features that warrant systematic evaluation. These protocols are designed to guide researchers through the synthesis, characterization, and a tiered biological screening cascade to determine its potential fungicidal, insecticidal, and herbicidal activities. The methodologies herein are grounded in established industry practices to ensure data integrity and reproducibility.

Synthesis and Characterization

A reliable synthesis of the target compound is the first critical step. The most direct route is via a nucleophilic aromatic substitution (S_NAr) reaction. The electron-withdrawing nitro group at the 5-position and the chloro-leaving group at the 2-position of the pyridine ring make the starting material, 2-chloro-5-nitropyridine, an ideal substrate for reaction with primary amines like n-butylamine.^[3]

Synthesis Protocol: 2-Butylamino-5-nitropyridine

This protocol is adapted from general procedures for the reaction of 2-chloro-5-nitropyridine with primary amines.^{[3][7]}

Materials:

- 2-chloro-5-nitropyridine (1.0 eq)
- n-Butylamine (1.2 eq)
- Anhydrous Ethanol or Isopropanol/Water (1:1)
- Triethylamine (Et₃N) (optional, 1.5 eq)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

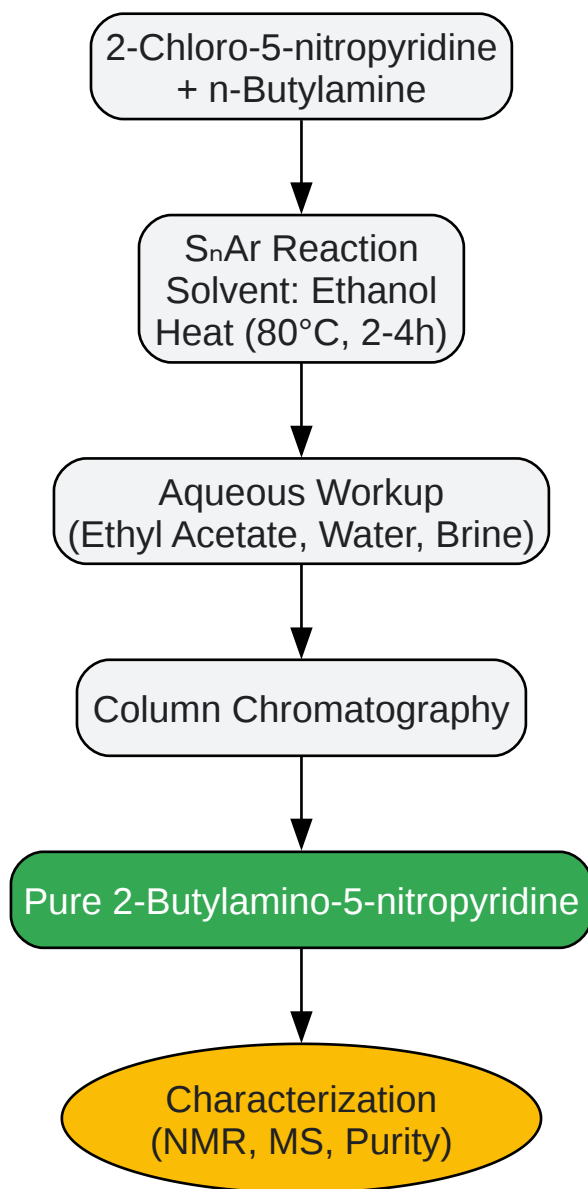
- In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol).
- Add n-butylamine (1.2 eq) to the solution at room temperature with stirring. If necessary, add a non-nucleophilic base like triethylamine (1.5 eq) to scavenge the HCl byproduct.^[3]
- Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
- Once complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
- Perform an aqueous workup: Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the pure **2-Butylamino-5-nitropyridine**.

Data Presentation: Physicochemical Properties

Property	Value (Predicted/Measured)	Method/Source
Molecular Formula	$\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2$	-
Molecular Weight	195.22 g/mol	-
Appearance	Yellow crystalline solid	Visual Inspection
Melting Point	TBD	DSC/Melting Point Apparatus
LogP	TBD	HPLC/Computational
Solubility	TBD in water, acetone, DMSO	Experimental

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **2-Butylamino-5-nitropyridine**.

Agrochemical Screening Cascade

A tiered or cascaded screening approach is efficient for identifying biological activity, starting with simple, high-throughput in vitro assays and progressing to more complex in planta or in vivo tests for promising candidates.[8]

Tier 1: Primary In Vitro Screening

The initial goal is to detect any biological activity against a representative panel of fungi, insects, and plants at a high concentration.

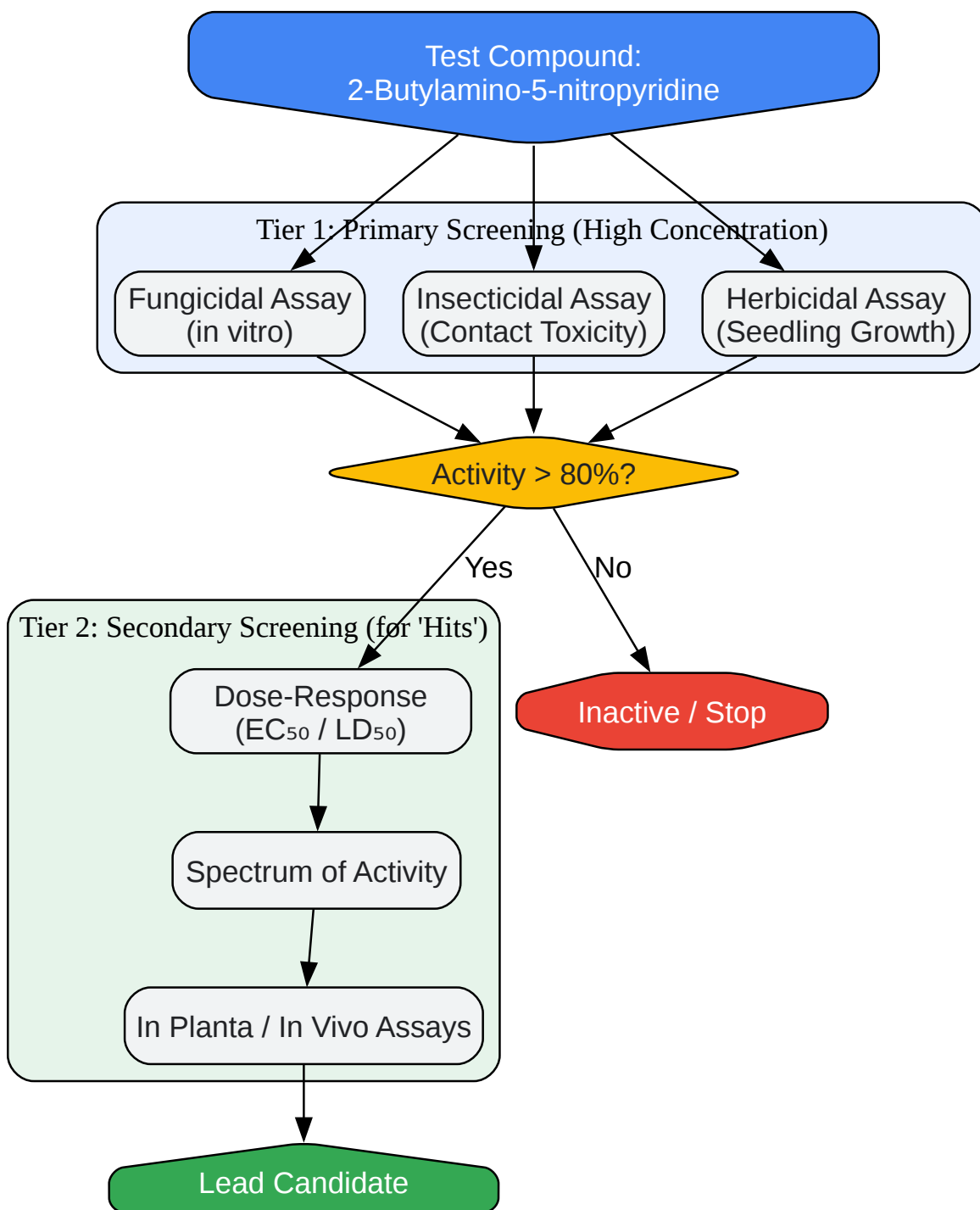
- Fungicidal Assay: Test against key plant pathogens like *Fusarium culmorum* (cereal head blight), *Botrytis cinerea* (grey mould), and *Phytophthora infestans* (late blight) using a 96-well plate growth inhibition assay.[8]
- Insecticidal Assay: Evaluate contact toxicity against a model pest such as the fruit fly (*Drosophila melanogaster*) or aphids (*Aphis gossypii*).[9][10]
- Herbicidal Assay: Assess pre-emergent and post-emergent activity on model plants like cress (*Lepidium sativum*) and ryegrass (*Lolium perenne*).[11]

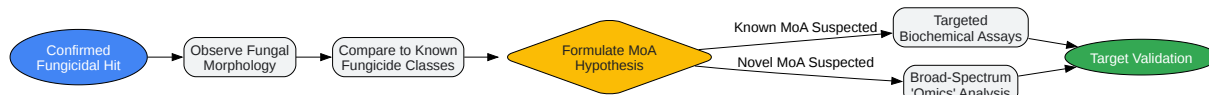
Tier 2: Secondary Screening & Dose-Response

Compounds showing significant activity (>80% inhibition/mortality) in Tier 1 are advanced to secondary screening.

- Dose-Response Curves: Determine the half-maximal effective concentration (EC_{50}) or lethal dose (LD_{50}) to quantify potency.
- Spectrum of Activity: Test against a broader range of relevant agricultural pests or pathogens.
- In Planta/In Vivo Assays: Confirm activity in a more realistic setting, such as leaf disk assays for fungicides or whole plant sprays for herbicides.

Agrochemical Screening Cascade Diagram





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